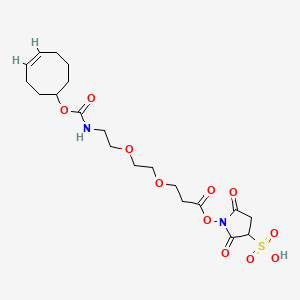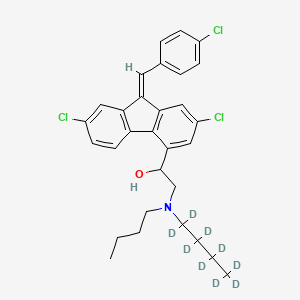![molecular formula C16H12N4O4S B12420536 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is a complex organic compound that features both quinoline and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with benzenesulfonamide. The reaction conditions often require a controlled temperature environment and the use of specific reagents such as sodium nitrite and hydrochloric acid for the diazotization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions often involve strong nucleophiles and appropriate solvents.
Major Products
Oxidation: 3-[(2-Carboxy-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Reduction: 3-[(2-Amino-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: As an inhibitor of specific enzymes, particularly those involved in the glyoxalase system.
Medicine: Potential therapeutic agent for cancer treatment due to its enzyme inhibitory properties.
Industry: Used in the synthesis of dyes and pigments due to its azo group.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the glyoxalase I enzyme. This enzyme is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound can induce cytotoxicity in cancer cells, making it a potential anticancer agent . The molecular targets include the active site of glyoxalase I, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and exhibits similar biological activities.
Sulfanilamide: Contains the sulfonamide group and is known for its antibacterial properties.
Uniqueness
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is unique due to the combination of both quinoline and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
Properties
Molecular Formula |
C16H12N4O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[(2-formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24) |
InChI Key |
VHZNRMYBOZEULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


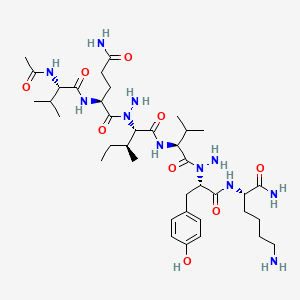
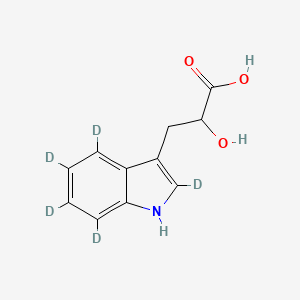
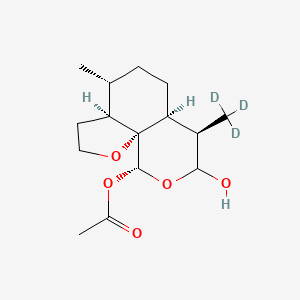
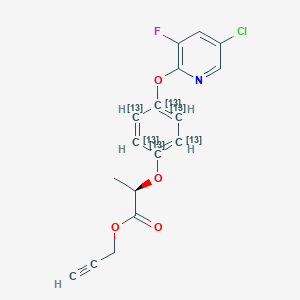
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
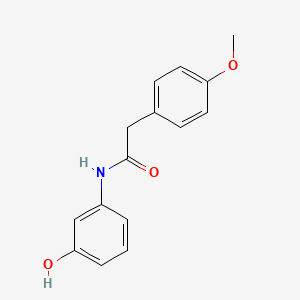
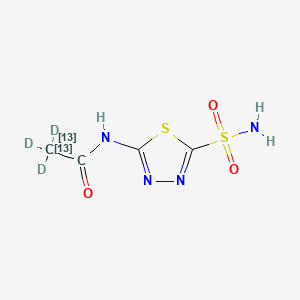
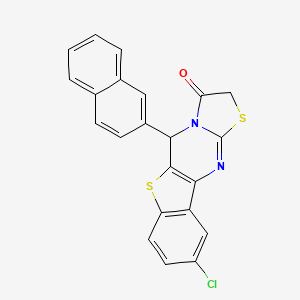

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

